4-Isopropoxybenzaldehyde
Overview
Description
Scientific Research Applications
ALDH1A3-IN-3 has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the activity of ALDH1A3, which is overexpressed in various cancer types, including prostate cancer . By targeting ALDH1A3, ALDH1A3-IN-3 can potentially reduce cancer cell proliferation and metastasis . Additionally, ALDH1A3-IN-3 has been used in studies to understand the role of ALDH1A3 in cancer stem cells and its impact on chemoresistance .
Safety and Hazards
Mechanism of Action
Target of Action
4-Isopropoxybenzaldehyde, also known as Cuminaldehyde, is a natural organic compound . It is a constituent of the essential oils of eucalyptus, myrrh, cassia, cumin, and others . It has been shown that cuminaldehyde inhibits the fibrillation of alpha-synuclein , which, if aggregated, forms insoluble fibrils in pathological conditions characterized by Lewy bodies, such as Parkinson’s disease, dementia with Lewy bodies .
Mode of Action
It is known that it interacts with its target, alpha-synuclein, to inhibit its fibrillation . This interaction could potentially prevent the formation of insoluble fibrils, which are characteristic of certain neurodegenerative diseases .
Biochemical Pathways
Given its inhibitory effect on alpha-synuclein fibrillation, it can be inferred that it may impact pathways related to protein folding and aggregation, particularly in the context of neurodegenerative diseases .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on alpha-synuclein fibrillation . By preventing the aggregation of this protein, this compound could potentially mitigate the formation of insoluble fibrils, which are implicated in the pathogenesis of certain neurodegenerative diseases .
Preparation Methods
The synthesis of ALDH1A3-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods for ALDH1A3-IN-3 are not widely documented, but they typically involve large-scale synthesis techniques that ensure high yield and purity.
Chemical Reactions Analysis
ALDH1A3-IN-3 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ALDH1A3-IN-3 can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Comparison with Similar Compounds
ALDH1A3-IN-3 is unique in its high selectivity and potency as an ALDH1A3 inhibitor. Similar compounds include other ALDH inhibitors such as ALDH1A1-IN-1 and ALDH3A1-IN-2 . These compounds also inhibit aldehyde dehydrogenase enzymes but may have different selectivity profiles and potency. For example, ALDH1A1-IN-1 is more selective for ALDH1A1, while ALDH3A1-IN-2 targets ALDH3A1 . The uniqueness of ALDH1A3-IN-3 lies in its ability to specifically inhibit ALDH1A3 with high potency, making it a valuable tool in cancer research .
Properties
IUPAC Name |
4-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDANSDASCKBVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290510 | |
Record name | 4-Isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18962-05-5 | |
Record name | 4-Isopropoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18962-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18962-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Isopropoxybenzaldehyde be used as a starting material to synthesize more complex molecules?
A1: Yes, this compound can be used as a building block in organic synthesis. For instance, it reacts with ethyl cyanoacetate to yield ethyl 2-cyano-3-(4-isopropoxyphenyl)acrylate. [] This acrylate derivative can then be further reacted with 2-methoxyphenylmagnesium bromide to produce ethyl 2-cyano-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionate. [] This synthetic route highlights the versatility of this compound in constructing molecules with potentially interesting biological activities.
Q2: How do certain fungi interact with 4-alkoxybenzoic acids, and what is the significance of these interactions?
A2: Research indicates that the lignin-decomposing fungus Polyporus dichrous can modify the structure of 4-alkoxybenzoic acids, including derivatives like 3-ethoxy-4-isopropoxybenzoic acid. [, ] This fungus exhibits several metabolic pathways, including:
- 4-Dealkylation: Removing the alkyl group at the 4-position of the benzene ring (e.g., converting 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-hydroxybenzoic acid). [, ]
- Hydroxylation: Introducing a hydroxyl group onto the 4-alkoxy group (e.g., oxidizing 3-ethoxy-4-isopropoxybenzoic acid to 2-[4-carboxy-2-ethoxyphenoxy]-propane-1-ol). [, ]
- Carboxyl Reduction: Converting the carboxylic acid group to an aldehyde or alcohol (e.g., reducing 3-ethoxy-4-isopropoxybenzoic acid to 3-ethoxy-4-isopropoxybenzaldehyde or 3-ethoxy-4-isopropoxybenzyl alcohol). [, ]
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